2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-3-31-17-8-5-15(6-9-17)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-16-7-4-14(2)18(23)10-16/h4-11,13H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIQKWVKZWCVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1020969-86-1) is part of a class of pyrazolo[1,5-d][1,2,4]triazin derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C22H20FN5O3
- Molecular Weight : 421.4 g/mol
- Structure : The compound features a complex structure with a pyrazolo-triazine core that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds have been shown to exhibit activity against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds in this class have demonstrated the ability to inhibit the growth of cancer cells in vitro.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
For instance, research indicates that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically:
- Kinase Inhibition : Pyrazolo[1,5-d][1,2,4]triazines have been identified as potent inhibitors of various kinases involved in cancer and inflammatory processes. This inhibition can lead to reduced cell migration and invasion .
Anti-inflammatory Effects
Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines : Compounds similar to this compound have shown efficacy in reducing levels of inflammatory markers such as TNF-alpha and IL-6 in cellular models .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A study published in 2021 demonstrated that a related pyrazolo derivative significantly inhibited the growth of breast cancer cells (MCF7) with an IC50 value of 25 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased apoptosis .
- Enzyme Inhibition Study : Another study focused on the inhibition of JAK2 kinase by similar triazine derivatives. The results indicated that these compounds could effectively block JAK2 activity with IC50 values in the low micromolar range .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various microbial strains:
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
| Candida albicans | Moderate antifungal activity |
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of these pathogens effectively. This potential positions the compound as a candidate for developing new antimicrobial agents.
Anticancer Properties
The pyrazolo[1,5-d][1,2,4]triazine derivatives have been investigated for their anticancer activities. The mechanism of action often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways:
- Mechanism : Interaction with specific biological targets within cancer cells.
- Targeted Cancer Types : Preliminary studies suggest effectiveness against breast cancer and leukemia.
Case studies have reported promising results in using similar compounds to halt cancer cell proliferation and induce cell death.
Anti-inflammatory Effects
Emerging research indicates that compounds in this class may exhibit anti-inflammatory properties. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could be beneficial for therapeutic interventions.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazine derivatives, including the compound . The results showed that it shared structural similarities with highly active compounds against Staphylococcus aureus and Candida albicans. These findings underscore its potential as a template for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized derivatives of pyrazolo[1,5-d][1,2,4]triazine and tested them against various cancer cell lines. The results indicated that modifications to the core structure significantly enhanced cytotoxicity against breast cancer cells. The compound demonstrated a promising profile for further development in anticancer therapies.
Case Study 3: Mechanistic Insights
A recent investigation into the mechanism of action revealed that the compound interacts with specific proteins involved in cell cycle regulation. This interaction leads to cell cycle arrest and subsequent apoptosis in targeted cancer cells. Further research is ongoing to elucidate the full pharmacological profile and optimize efficacy through structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among related compounds lie in their aromatic substituents and heterocyclic cores:
Key Observations :
- The target compound’s pyrazolo-triazine core distinguishes it from pyrazolo-pyrimidine () or triazole-based analogs (). The triazine ring may confer unique electronic properties for target binding.
- Substituents like ethoxy (target) versus methoxy () or fluoro () groups modulate solubility and steric hindrance. The 3-fluoro-4-methylphenyl acetamide in the target compound may enhance metabolic stability compared to unsubstituted aryl groups .
Physicochemical Properties
- The chromen-4-one-containing analog () has a high melting point (302–304°C), suggesting strong crystalline packing due to planar aromatic systems . The target compound’s melting point is unreported but may be lower due to the flexible ethoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
